molecular formula C15H23N3O B5157758 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide

Cat. No. B5157758
M. Wt: 261.36 g/mol
InChI Key: QCRQWCSPSLWYIB-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. CPP has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in many important physiological and pathological processes in the brain.

Mechanism of Action

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the magnitude of LTP.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a number of biochemical and physiological effects in the brain. These include a reduction in the magnitude of LTP, as well as an increase in the threshold for inducing LTP. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to block the induction of long-term depression (LTD), another important synaptic plasticity process in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its high affinity for the NMDA receptor. This allows researchers to selectively block the activity of the receptor and study its effects on various physiological and pathological processes. However, one of the limitations of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is that it is not a selective antagonist, and can also block the activity of other glutamate receptors.

Future Directions

There are a number of future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its effects on the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different subtypes of the receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide involves a multi-step process that begins with the reaction of cyclopentanone with methyl hydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes in the brain. One of the most important applications of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been in the study of long-term potentiation (LTP), a process that is thought to underlie learning and memory.

properties

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-11-10-14(16-15(19)9-8-12-6-7-12)18(17-11)13-4-2-3-5-13/h10,12-13H,2-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRQWCSPSLWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide

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